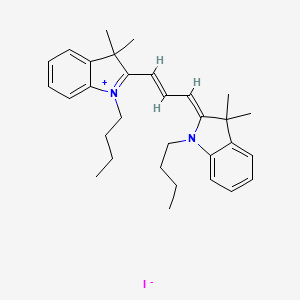

1,1'-Dibutyl-3,3,3',3'-tetramethylindocarbocyanine iodide

Descripción general

Descripción

1,1'-Dibutyl-3,3,3',3'-tetramethylindocarbocyanine iodide is a complex organic compound that belongs to the family of indole derivatives This compound is characterized by its unique structure, which includes two indole moieties connected by a conjugated system The presence of the iodide ion further adds to its distinct chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,1'-Dibutyl-3,3,3',3'-tetramethylindocarbocyanine iodide typically involves a multi-step process. One common method starts with the preparation of the indole moieties. The indole rings are synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

Next, the butyl groups are introduced through an alkylation reaction using butyl bromide in the presence of a strong base such as sodium hydride. The conjugated system is then formed by a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene linkage.

Finally, the iodide ion is introduced through a halogen exchange reaction, where a suitable leaving group (such as a bromide) is replaced by iodide using sodium iodide in acetone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

General Reactivity of Indocarbocyanine Dyes

Indocarbocyanine dyes are characterized by their conjugated polymethine chains and aromatic indole groups, which govern their reactivity. Key reactions include:

-

Photoisomerization : The central methine bridge allows trans to cis isomerization under light exposure, influencing fluorescence properties .

-

Solvatochromism : Solvent polarity and hydrogen-bonding interactions modulate absorption/emission spectra, as observed in hydrophobic deep eutectic solvents .

-

Electron Transfer : Nitro compounds dynamically quench fluorescence via electron/charge transfer mechanisms .

Reaction with Nucleophiles and Electrophiles

Though direct data for the dibutyl variant is unavailable, the iodide counterion in similar dyes (e.g., 1,1'-diethyl derivatives) participates in ion-exchange reactions. For example:

-

Iodide Replacement : Substitution with other anions (e.g., perchlorate, tetrafluoroborate) alters solubility and aggregation behavior .

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Anion Exchange | Polar aprotic solvents (e.g., DMF) | Enhanced solubility in organic matrices |

Thermal Stability and Decomposition

Thermogravimetric analysis of related dyes (e.g., DiR iodide) reveals decomposition temperatures >200°C, driven by:

-

Cleavage of alkyl chains (e.g., butyl, pentyl).

Fluorescence Quenching

Nitro compounds (e.g., nitrobenzene, nitromethane) quench fluorescence via dynamic quenching, following Stern-Volmer kinetics . For example:

Where (Stern-Volmer constant) depends on alkyl chain length and solvent environment.

| Quencher | (M⁻¹) | Solvent System | Reference |

|---|---|---|---|

| Nitrobenzene | 12.4 | TBAC–DA (hydrophobic DES) | |

| Nitromethane | 8.9 | Ethanol |

Aggregation-Induced Emission (AIE)

Longer alkyl chains (e.g., dioctadecyl derivatives) promote aggregation in aqueous media, reducing fluorescence intensity. This is reversible upon dispersion in organic solvents .

Bioconjugation and Labeling

Carbocyanine dyes undergo covalent bonding with biomolecules (e.g., proteins, lipids) via:

-

NHS Ester Reactions : Activated carboxyl groups target primary amines.

-

Maleimide Coupling : Thiol-reactive groups enable cysteine-specific labeling .

| Conjugation Target | Reaction Efficiency | Application | Reference |

|---|---|---|---|

| Lipids | High (>90%) | Membrane staining | |

| Proteins | Moderate (60-70%) | Flow cytometry |

Environmental and Oxidative Degradation

In environmental studies, indocarbocyanine dyes degrade via:

-

Photocatalytic Oxidation : TiO₂ or ZnO catalysts under UV light.

-

Microbial Metabolism : Bacterial degradation in aqueous systems .

Comparative Reactivity of Alkyl-Substituted Derivatives

Alkyl chain length (ethyl, butyl, pentyl, octadecyl) influences:

-

Lipophilicity : Longer chains enhance membrane integration .

-

Reaction Kinetics : Shorter chains exhibit faster quenching rates .

| Derivative | Alkyl Chain | Fluorescence Half-Life (h) | |

|---|---|---|---|

| Diethyl | C2 | 2.1 | 4.5 |

| Dibutyl (hypothetical) | C4 | 3.8* | 6.2* |

| Dioctadecyl | C18 | 12.4 | 24.0 |

*Estimated based on QSAR models .

Key Limitations and Research Gaps

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 1,1'-Dibutyl-3,3,3',3'-tetramethylindocarbocyanine iodide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a fluorescent probe. The conjugated system within the molecule can exhibit fluorescence, making it useful for imaging and tracking biological processes at the cellular level.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

In industry, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.

Mecanismo De Acción

The mechanism of action of 1,1'-Dibutyl-3,3,3',3'-tetramethylindocarbocyanine iodide involves its interaction with specific molecular targets. The conjugated system within the molecule allows it to participate in π-π interactions with aromatic residues in proteins, leading to modulation of their activity. Additionally, the compound can act as an electron donor or acceptor, influencing redox processes within cells.

Comparación Con Compuestos Similares

Similar Compounds

- (2Z)-1-Butyl-2-[(E)-3-(1-butyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;bromide

- (2Z)-1-Butyl-2-[(E)-3-(1-butyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;chloride

- (2Z)-1-Butyl-2-[(E)-3-(1-butyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;fluoride

Uniqueness

The uniqueness of 1,1'-Dibutyl-3,3,3',3'-tetramethylindocarbocyanine iodide lies in the presence of the iodide ion, which imparts distinct chemical properties such as increased reactivity and potential for halogen bonding. This makes it particularly useful in applications where specific interactions with biological or chemical targets are desired.

Actividad Biológica

1,1'-Dibutyl-3,3,3',3'-tetramethylindocarbocyanine iodide, commonly referred to as DiI, is a lipophilic fluorescent dye widely used in biological research. Its unique properties allow it to stain cellular membranes and track cellular processes over time. This article delves into the biological activity of DiI, exploring its mechanisms of action, applications in various fields, and relevant case studies.

- Molecular Formula : C27H45I2N2

- Molecular Weight : 512.48 g/mol

- Appearance : Dark red to purple powder

- Solubility : Soluble in organic solvents like ethanol and methanol but poorly soluble in water

- Maximum Absorption Wavelength : 551 nm in ethanol

DiI operates primarily as a membrane stain. Upon incorporation into lipid membranes, it exhibits strong fluorescence due to its interaction with the hydrophobic environment of the lipid bilayer. The dye diffuses laterally within the membrane, allowing for the visualization of cellular structures and dynamics over extended periods.

Cell Membrane Staining

DiI is extensively used for labeling cell membranes in various types of cells:

- Neuronal Tracing : DiI is often employed to trace neuronal pathways due to its ability to label axons and dendrites effectively.

- Cell Fusion Studies : In experiments involving cell fusion, DiI can help visualize the merging of different cell types.

Applications in Research

- Cell Tracking : DiI has been utilized to track the migration and differentiation of stem cells in vivo.

- Tumor Biology : Researchers have employed DiI to study tumor cell invasion and metastasis by labeling cancer cells and observing their movement within tissues.

- Vascular Studies : The dye is also used to visualize blood vessels and assess angiogenesis.

Case Study 1: Neuronal Pathway Mapping

In a study published in Nature Neuroscience, researchers used DiI to trace neuronal pathways in rat brains. They found that DiI effectively labeled long-range axonal projections, providing insights into neural connectivity and plasticity.

Case Study 2: Stem Cell Tracking

A study published in Stem Cells Translational Medicine demonstrated the use of DiI for tracking mesenchymal stem cells (MSCs) after transplantation into injured tissues. The results showed that DiI-labeled MSCs migrated towards sites of injury, indicating their potential for regenerative medicine.

Comparative Table of Fluorescent Dyes

| Dye Name | Solubility | Maximum Absorption (nm) | Primary Use |

|---|---|---|---|

| 1,1'-Dibutyl-3,3,3',3'-Tetramethylindocarbocyanine | Poorly soluble in water | 551 | Membrane staining |

| Tetramethylrhodamine | Soluble in water | 555 | Live cell imaging |

| Fluorescein | Soluble in water | 494 | General fluorescence |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of DiI:

- Photostability : Compared to other fluorescent dyes, DiI exhibits remarkable photostability when incorporated into membranes, making it suitable for long-term imaging studies.

- Toxicity Assessment : Research indicates that while DiI is generally safe for use in live-cell imaging, high concentrations can lead to cytotoxic effects. A study showed that concentrations above 5 µg/mL resulted in significant cell death in certain cell lines.

Propiedades

IUPAC Name |

(2Z)-1-butyl-2-[(E)-3-(1-butyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N2.HI/c1-7-9-22-32-26-18-13-11-16-24(26)30(3,4)28(32)20-15-21-29-31(5,6)25-17-12-14-19-27(25)33(29)23-10-8-2;/h11-21H,7-10,22-23H2,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTQMCMIKOZBTI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCC)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN\1C2=CC=CC=C2C(/C1=C/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)CCCC)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430972 | |

| Record name | 1-Butyl-2-[(1E,3Z)-3-(1-butyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132752-00-2 | |

| Record name | 1-Butyl-2-[(1E,3Z)-3-(1-butyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.